Molecular Weight and Hydrodynamic Radius Differentiation: Dual PEG4 Linker vs. Simpler Analogs
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is characterized by its unique dual-PEG architecture, which is distinct from many other Cy5-alkyne compounds. While direct head-to-head biophysical comparison data are scarce in the public domain, a comparison of basic chemical properties reveals key procurement-level differentiators. The target compound (C47H67ClN2O10) has a molecular weight of 855.5 g/mol , a value significantly higher than simpler, non-PEGylated Cy5-alkyne analogs or those with shorter PEG linkers. This increased molecular weight, due to the presence of two tetraethylene glycol (PEG4) chains, directly contributes to a larger hydrodynamic radius and enhanced aqueous solubility, which are critical parameters for in vivo biodistribution and minimizing non-specific binding in complex biological media [1].
| Evidence Dimension | Molecular Weight & PEG Architecture |
|---|---|
| Target Compound Data | 855.5 g/mol; C47H67ClN2O10, containing m-PEG4 and propargyl-PEG4 chains |
| Comparator Or Baseline | Cy5-alkyne (without PEG linker) or Cy5-PEG3-azide (smaller PEG chain) |
| Quantified Difference | Approximately 100-200 g/mol greater than many single-PEG or non-PEG Cy5-alkyne conjugates. |
| Conditions | Calculated from molecular formula and confirmed by vendor specifications . |
Why This Matters
A larger, well-defined PEG construct correlates with increased aqueous solubility and reduced non-specific binding, which is essential for reproducibility in biological assays, particularly in vivo, as established by the class-level properties of discrete PEGylated dyes [1].
- [1] U.S. Patent Application No. 2015/0073154 A1. Discrete PEG Based Dyes. Published March 12, 2015. View Source
